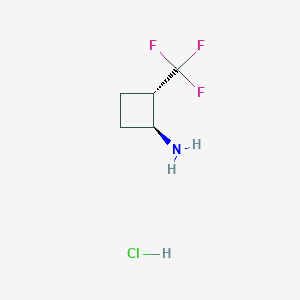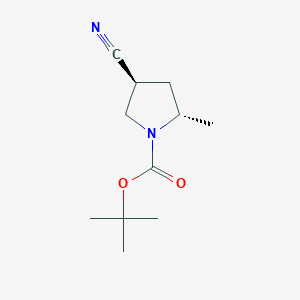![molecular formula C5H11Cl2FN2 B8244733 (3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;dihydrochloride](/img/structure/B8244733.png)
(3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-1-bicyclo[111]pentanyl)hydrazine;dihydrochloride is a chemical compound that features a unique bicyclo[111]pentane structure with a fluorine atom and a hydrazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;dihydrochloride typically involves the derivatization of [1.1.1]propellane. A continuous flow process can be used to generate [1.1.1]propellane, which is then derivatized into various bicyclo[1.1.1]pentane species . This process allows for the efficient production of gram quantities of the desired compound.
Industrial Production Methods
While specific industrial production methods for (3-Fluoro-1-bicyclo[11
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the hydrazine group.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of functionalized bicyclo[1.1.1]pentane derivatives.
Scientific Research Applications
(3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;dihydrochloride involves its interaction with molecular targets through its hydrazine group and fluorine atom. These interactions can lead to modifications in molecular pathways, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: Compounds with similar bicyclo[1.1.1]pentane structures but different functional groups.
Fluorinated hydrazines: Compounds that feature both fluorine atoms and hydrazine groups but with different core structures.
Uniqueness
(3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;dihydrochloride is unique due to its combination of a bicyclo[1.1.1]pentane core, a fluorine atom, and a hydrazine group.
Properties
IUPAC Name |
(3-fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FN2.2ClH/c6-4-1-5(2-4,3-4)8-7;;/h8H,1-3,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQYJRGWFPQXNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)F)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.06 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 3-(iodomethyl)-2-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B8244660.png)

![Tert-butyl cis-3,3-difluoro-1,2,3A,4,6,6A-hexahydropyrrolo[3,4-B]pyrrole-5-carboxylate](/img/structure/B8244679.png)


![(E)-Ethyl 3-(4-chloro-1-methyl-1H-benzo[D][1,2,3]triazol-5-YL)acrylate](/img/structure/B8244699.png)



![(1S)-1-[(2S)-pyrrolidin-2-yl]ethanol;hydrochloride](/img/structure/B8244714.png)
![(1S)-1-[(2S)-pyrrolidin-2-yl]ethanol](/img/structure/B8244716.png)
![methyl (3S)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate](/img/structure/B8244738.png)
![(3S)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine](/img/structure/B8244739.png)

